Anguizole

Descripción general

Descripción

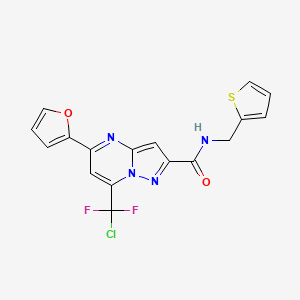

Anguizole es un inhibidor de molécula pequeña conocido por su potente actividad contra el virus de la hepatitis C (VHC). Se dirige específicamente a la proteína no estructural 4B (NS4B) del VHC, que desempeña un papel crucial en la formación del complejo de replicación del virus . El nombre químico de this compound es 7-[cloro(difluoro)metil]-5-(furan-2-il)-N-(tiofen-2-ilmetil)pirazolo[1,5-a]pirimidina-2-carboxamida .

Mecanismo De Acción

Anguizole ejerce sus efectos al dirigirse a la segunda hélice anfipática de NS4B (NS4B-AH2). Esta interacción interrumpe la dimerización y multimerización de NS4B, que son esenciales para la formación del complejo de replicación del VHC. Al inhibir estos procesos, this compound suprime eficazmente la replicación del VHC .

Compuestos similares:

Clorhidrato de clemizol: Otro inhibidor de NS4B con propiedades antivirales similares.

Compuesto 5: Un inhibidor de NS4B con un perfil de potencia y resistencia similar al de this compound.

Singularidad: this compound es único debido a su orientación específica a NS4B-AH2, que desempeña un papel dual en la replicación del ARN y la producción de virus. Esta especificidad lo convierte en una herramienta valiosa para estudiar la replicación del VHC y desarrollar terapias antivirales específicas .

Análisis Bioquímico

Biochemical Properties

Anguizole interacts with the NS4B protein, specifically the NS4B-AH2 region . This interaction disrupts the biological functions mediated by NS4B-AH2, which is essential for the dimerization/multimerization of NS4B, its proper subcellular localization, and its interaction with NS5A .

Cellular Effects

This compound significantly disrupts the NS4B-AH2-mediated biological functions of NS4B, which play an important role in the HCV life cycle . It alters the distribution of NS4B protein, inhibiting HCV life cycle .

Molecular Mechanism

This compound’s mechanism of action involves disrupting the dimerization/multimerization of NS4B, altering its subcellular localization, and disrupting its interaction with NS5A . This disruption is believed to be one of the possible mechanisms for this compound-induced inhibition of HCV replication .

Temporal Effects in Laboratory Settings

It is known that this compound can disrupt the biological functions of NS4B, which plays a crucial role in the HCV life cycle .

Metabolic Pathways

It is known that this compound targets the NS4B protein in HCV, which plays a key role in HCV replication complex formation .

Transport and Distribution

It is known that this compound can alter the subcellular distribution of NS4B protein .

Subcellular Localization

This compound has been found to alter the subcellular localization of NS4B protein. In cells transfected with an NS4B-GFP expression vector, this compound treatment led to an altered subcellular distribution pattern of NS4B protein from punctuated speckles to highly elongated snake-like structures .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Anguizole se sintetiza mediante una serie de reacciones químicas que implican la formación de derivados de pirazolo[1,5-a]pirimidina. Los pasos clave incluyen:

Formación del núcleo de pirazolo[1,5-a]pirimidina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Introducción de grupos funcionales: Los grupos cloro(difluoro)metil, furan-2-il y tiofen-2-ilmetil se introducen mediante reacciones de sustitución específicas.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reacciones por lotes: Se llevan a cabo en reactores con control preciso de la temperatura y la presión.

Purificación: Utilizando técnicas como la cristalización y la cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Anguizole sufre diversas reacciones químicas, que incluyen:

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos de sustitución: Como los halógenos o los agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Anguizole tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de NS4B y su papel en la replicación del VHC.

Biología: Se emplea en estudios celulares para comprender los efectos de la inhibición de NS4B en la replicación viral y la función celular.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento de infecciones por VHC.

Comparación Con Compuestos Similares

Clemizole hydrochloride: Another NS4B inhibitor with similar antiviral properties.

Compound 5: An NS4B inhibitor with a similar potency and resistance profile to Anguizole.

Uniqueness: this compound is unique due to its specific targeting of NS4B-AH2, which plays a dual role in RNA replication and virus production. This specificity makes it a valuable tool for studying HCV replication and developing targeted antiviral therapies .

Propiedades

IUPAC Name |

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNREAYNZPJROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359937 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442666-98-0 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

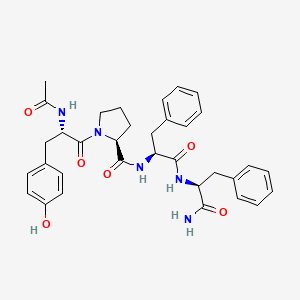

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.